molecular formula C11H20N2O2 B13458148 Tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate

Tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate

Cat. No.: B13458148
M. Wt: 212.29 g/mol
InChI Key: WDFJHUUGMBKROS-UHFFFAOYSA-N
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Description

Tert-butyl 2,6-diazabicyclo[510]octane-2-carboxylate is a bicyclic organic compound that features a unique structure with two nitrogen atoms incorporated into the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl carbamate with a suitable bicyclic precursor in the presence of a base. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent.

Scientific Research Applications

Tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound can be employed in the design of biologically active molecules and as a probe in biochemical studies.

    Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bicyclic structure and nitrogen atoms play a crucial role in binding to these targets, influencing their activity and leading to the desired biological or chemical effects. The specific pathways involved depend on the application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate
  • Tert-butyl 4,8-diazabicyclo[5.1.0]octane-4-carboxylate
  • Tert-butyl 2,5-diazabicyclo[5.1.0]octane-2-carboxylate

Uniqueness

Tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate is unique due to its specific bicyclic structure and the positioning of the nitrogen atoms. This configuration imparts distinct chemical and physical properties, making it suitable for specialized applications in synthesis, catalysis, and research.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-4-5-12-8-7-9(8)13/h8-9,12H,4-7H2,1-3H3

InChI Key

WDFJHUUGMBKROS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCNC2C1C2

Origin of Product

United States

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